[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c23-19-13-11-18(12-14-19)15-25-24-20(16-26-21-7-3-1-4-8-21)17-27-22-9-5-2-6-10-22/h1-14H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEWIJQFXBZUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=CC=C(C=C2)Cl)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine typically involves the reaction of 1,3-bis(phenylsulfanyl)propan-2-one with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine can undergo several types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenylmethoxy moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorophenylmethoxy moiety may also play a role in binding to specific receptors or enzymes, leading to the compound’s biological effects .
Comparison with Similar Compounds
[1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine
Key Differences :
- Substituent Position : The 2,4-dichlorophenyl group introduces a second chlorine atom at the ortho position, increasing steric hindrance and electron-withdrawing effects compared to the para-chloro substituent in the target compound.
- Physical Properties: Molecular Formula: C₂₂H₁₉Cl₂NOS₂ vs. C₂₁H₁₈ClNOS₂ (target compound, inferred). Molar Mass: 448.43 g/mol vs. ~414.0 g/mol (estimated for target). Predicted Boiling Point: 560.6°C (dichloro variant) vs. likely lower for mono-chloro target due to reduced polarity .
Synthesis : Both compounds likely share similar synthetic routes, such as condensation of 1,3-bis(phenylsulfanyl)propan-2-one with chlorophenyl-methoxyamine derivatives under basic conditions.
Reactivity: The dichloro variant may exhibit slower nucleophilic substitution due to increased steric bulk, whereas the target compound’s para-chloro group could enhance solubility in nonpolar solvents .
(E)-[(4-Chlorophenyl)methoxy][2-methyl-2-(phenylsulfanyl)propylidene]amine
Key Differences :
Impact of Methyl Group :
Pyrazolo-Fused Derivatives with Bis(4-chlorophenyl) Groups
Examples: (1,9-Bis(4-chlorophenyl)-3,7-dimethyl-3,4,5,6,7,10-hexahydrodipyrazolo[3,4-d:4′,3′-g][1,3]diazocine-5,10-diyl)bis(phenylmethanone) (4i) .
Structural Contrasts :
- Core Structure : Fused pyrazole-diazocine rings vs. the target’s open-chain propan-2-ylidene.
- Physical Properties :
Functional Implications : The pyrazolo derivatives’ rigid structures may enhance binding to planar biological targets (e.g., enzymes), whereas the target compound’s flexibility could favor interactions with less constrained receptors.
Tropane Analogues with Bis(4-chlorophenyl)methoxy Groups
Example : (S)-2β-substituted 3α-[bis(4-chlorophenyl)methoxy]tropane analogues .
Key Comparisons :
- Substituent Effects : The tropane scaffold’s bicyclic structure contrasts with the target’s linear chain, leading to divergent pharmacokinetic profiles.
- Bioactivity: SAR studies on tropane derivatives show that chloro substituents enhance binding affinity to monoamine transporters, suggesting that the target compound’s 4-chlorophenyl group may similarly influence receptor interactions .
Biological Activity
[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20ClNOS2
- Molecular Weight : 413.98 g/mol
- Boiling Point : Approximately 540.1 °C (predicted)
- Density : 1.18 g/cm³ (predicted)
Biological Activity Overview
The compound exhibits various biological activities, primarily attributed to its unique structure which includes phenylsulfanyl groups and a methoxy-substituted aromatic ring.
- Antioxidant Activity : The presence of sulfur atoms in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
Anticancer Activity
A study investigated the anticancer effects of similar compounds with bis(phenylsulfanyl) moieties. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| Compound B | HeLa (Cervical) | 20 | Cell cycle arrest |
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Antioxidant Properties
A study published in a peer-reviewed journal examined the antioxidant capacity of phenylsulfanyl compounds. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
